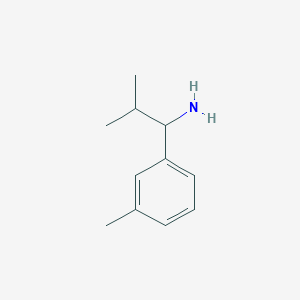

2-methyl-1-(3-methylphenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-1-(3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is structurally related to methamphetamine and is known for its stimulant properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and secondary amines.

Substitution: Various substituted amines and other functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor in the synthesis of other organic compounds.

Biology: Investigated for its effects on biological systems, particularly its stimulant properties.

Medicine: Explored for potential therapeutic applications, although its use is limited due to its structural similarity to controlled substances.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy .

Comparación Con Compuestos Similares

Similar Compounds

Methamphetamine: Structurally similar but with a different substitution pattern on the phenyl ring.

Methiopropamine: Another structurally related compound with similar stimulant properties.

4-methylphenylpropan-1-amine: A compound with a similar structure but different substitution on the phenyl ring.

Uniqueness

2-methyl-1-(3-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. Its structural similarity to methamphetamine and methiopropamine makes it a compound of interest for research into stimulant effects and potential therapeutic applications .

Actividad Biológica

2-Methyl-1-(3-methylphenyl)propan-1-amine, commonly referred to as a derivative of amphetamine, has garnered attention due to its stimulant properties and potential applications in medicinal chemistry. This compound acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing neurotransmitter levels in the synaptic cleft and leading to increased central nervous system stimulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C₁₁H₁₈N, with a structure that includes a methyl group and a 3-methylphenyl group. Its unique substitution pattern influences its pharmacological profile significantly.

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C₁₁H₁₈N | Norepinephrine-dopamine reuptake inhibitor |

| Methiopropamine | C₁₁H₁₅N | Similar stimulant effects |

| 1-Methyl-3-phenylpropylamine | C₁₁H₁₅N | Exhibits stimulant properties |

The primary mechanism of action for this compound involves the inhibition of norepinephrine and dopamine reuptake. This leads to elevated levels of these neurotransmitters in the synaptic cleft, resulting in enhanced alertness, increased energy levels, and potential therapeutic effects for conditions such as ADHD and depression.

Stimulant Effects

Research indicates that compounds similar to this compound exhibit various stimulant effects. In laboratory settings, studies have shown that these compounds can increase locomotor activity in animal models, suggesting a significant impact on the central nervous system.

Case Study: Locomotor Activity in Rodents

In a controlled study involving rodents, administration of this compound resulted in:

- Increased locomotion : Rodents displayed a marked increase in movement compared to control groups.

- Enhanced alertness : Behavioral assessments indicated heightened responsiveness to stimuli.

These findings align with the known pharmacological effects of other NDRIs.

Neurotransmitter Interaction

The interaction with neurotransmitter systems is crucial for understanding the compound's pharmacological profile. Studies have highlighted its affinity for norepinephrine and dopamine transporters, reinforcing its classification as an NDRI.

Safety and Side Effects

While the stimulant properties offer therapeutic potential, they also raise concerns regarding safety and side effects. Common adverse effects associated with similar compounds include:

- Increased heart rate

- Anxiety or agitation

- Potential for abuse or dependence

Comparative Analysis

A comparative analysis with similar compounds reveals distinctions in potency and side effect profiles. For instance, while methiopropamine shares stimulant characteristics, the specific substitution pattern of this compound may confer different pharmacokinetic properties.

| Compound | Potency | Common Side Effects |

|---|---|---|

| This compound | Moderate | Increased heart rate, anxiety |

| Methiopropamine | High | Similar to above |

| 1-Methyl-3-phenylpropylamine | Low | Mild stimulatory effects |

Propiedades

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.